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molecular formula C24H21NO4 B8343634 4-[3-(Dibenzylamino)phenyl]-2,4-dioxobutanoic acid

4-[3-(Dibenzylamino)phenyl]-2,4-dioxobutanoic acid

Cat. No. B8343634
M. Wt: 387.4 g/mol
InChI Key: RMWVENXKUQXLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06380249B1

Procedure details

In a similar manner to example AI-2-1, 4-(3-dibenzylaminophenyl)-2,4-dioxobutanoic acid ethyl ester (0.489 g, 1.1 mmol) was reacted with 3 ml 1N LiOH in 10 ml THF to yield 0.4 g (94%) of AV-3-1 as an orange resin. 1H NMR (400 MHz, CDCl3) δ4.71 (s, 4H), 6.96 (dt, 1H, J=7.33, 2.20 Hz).
Name
4-(3-dibenzylaminophenyl)-2,4-dioxobutanoic acid ethyl ester
Quantity
0.489 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:31])[C:5](=[O:30])[CH2:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N:15]([CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:10]=1)=[O:8])C.[Li+].[OH-]>C1COCC1>[CH2:23]([N:15]([CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:10]=[C:9]([C:7](=[O:8])[CH2:6][C:5](=[O:30])[C:4]([OH:31])=[O:3])[CH:14]=[CH:13][CH:12]=1)[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |f:1.2|

Inputs

Step One
Name
4-(3-dibenzylaminophenyl)-2,4-dioxobutanoic acid ethyl ester
Quantity
0.489 g
Type
reactant
Smiles
C(C)OC(C(CC(=O)C1=CC(=CC=C1)N(CC1=CC=CC=C1)CC1=CC=CC=C1)=O)=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield 0.4 g (94%) of AV-3-1 as an orange resin

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N(C=1C=C(C=CC1)C(CC(C(=O)O)=O)=O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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